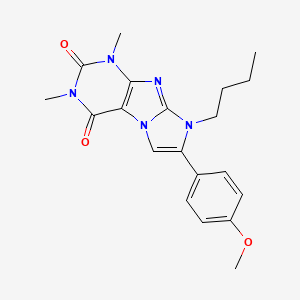

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-butyl-1,3-dimethyl-7-(4-methoxyphenyl)-

Description

The compound 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-butyl-1,3-dimethyl-7-(4-methoxyphenyl)- belongs to a class of tricyclic imidazo-purine derivatives characterized by a fused imidazo-purine core. Key structural features include:

Properties

CAS No. |

96885-65-3 |

|---|---|

Molecular Formula |

C20H23N5O3 |

Molecular Weight |

381.4 g/mol |

IUPAC Name |

6-butyl-7-(4-methoxyphenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione |

InChI |

InChI=1S/C20H23N5O3/c1-5-6-11-24-15(13-7-9-14(28-4)10-8-13)12-25-16-17(21-19(24)25)22(2)20(27)23(3)18(16)26/h7-10,12H,5-6,11H2,1-4H3 |

InChI Key |

AEARQJCHWZHBBF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Biological Activity

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione derivatives have garnered attention in pharmacological research due to their diverse biological activities. This article focuses on the compound 8-butyl-1,3-dimethyl-7-(4-methoxyphenyl)- and its potential therapeutic applications, particularly in relation to its effects on serotonin receptors and antidepressant-like properties.

Chemical Structure

The compound is characterized by the following structure:

This structure includes a butyl group, two methyl groups on the imidazole ring, and a methoxyphenyl substituent, which may influence its biological activity.

Antidepressant-Like Effects

Recent studies have indicated that derivatives of 1H-imidazo(2,1-f)purine-2,4(3H,8H)-dione exhibit significant antidepressant-like activity. For instance, compounds AZ-853 and AZ-861 were evaluated for their effects on the serotonin 5-HT1A receptor. These studies demonstrated that both compounds acted as partial agonists at this receptor, which is a target for antidepressant therapies .

Key Findings:

- AZ-853 showed a higher affinity for the 5-HT1A receptor (K_i = 0.6 nM) compared to AZ-861 (K_i = 0.2 nM), suggesting it may have a more pronounced effect in vivo.

- Both compounds demonstrated antidepressant-like effects in the forced swim test (FST), a model commonly used to evaluate antidepressant activity in rodents.

- The pharmacokinetic profiles indicate that AZ-853 penetrates brain structures more effectively than AZ-861, potentially leading to stronger therapeutic effects .

The mechanism by which these compounds exert their effects appears to involve modulation of serotonergic pathways. The activation of the 5-HT1A receptor is linked to mood regulation and anxiety reduction. Furthermore, both compounds did not exhibit anticholinergic properties, which is beneficial in minimizing side effects associated with many traditional antidepressants .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies conducted on these compounds revealed:

- Absorption: Both compounds showed rapid absorption post-administration.

- Metabolism: They are metabolized primarily through hepatic pathways.

- Safety: The safety profile indicated mild sedation and disturbances in lipid metabolism after repeated administration but no significant impact on serum glucose levels .

Comparative Studies

A comparative analysis of different derivatives has shown variability in their biological activity based on structural modifications. For instance:

| Compound | 5-HT1A Affinity (K_i) | Antidepressant Activity | Side Effects |

|---|---|---|---|

| AZ-853 | 0.6 nM | Strong | Mild sedation |

| AZ-861 | 0.2 nM | Moderate | None noted |

Case Studies

In one notable study involving animal models:

- Objective: To evaluate the antidepressant-like activity of AZ-853 and AZ-861.

- Methodology: Mice were subjected to the forced swim test after single and repeated administrations of the compounds.

- Results: AZ-853 exhibited a significant reduction in immobility time compared to controls, indicating strong antidepressant-like effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Receptor Affinity

The table below compares the target compound with key analogs, highlighting substituent-driven differences in receptor affinity and pharmacological profiles:

Key Observations:

- Position 7 Substituents :

- Position 8 Substituents :

Structure-Activity Relationship (SAR) Trends

5-HT1A Affinity : Strongly influenced by electron-deficient aromatic rings (e.g., 2-fluoro, 3-CF3) at position 2. The target compound’s 4-methoxy group may reduce affinity compared to AZ-853/AZ-861 but improve selectivity .

Lipophilicity : Butyl chains (target compound) balance solubility and brain penetration better than phenyl or piperazinyl groups .

PDE Inhibition: Limited activity in imidazo-purine derivatives; primary efficacy stems from serotonin receptor modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.